molecular formula C15H12BrN3O3 B3569085 ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3569085
M. Wt: 362.18 g/mol
InChI Key: DBSKVLNNWNSRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3/c1-2-22-15(21)12-8-14(20)19-13(17-12)7-11(18-19)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSKVLNNWNSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 3
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ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 4
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ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 6
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ethyl 2-(4-bromophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

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